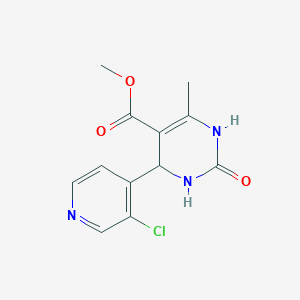

Methyl 4-(3-chloropyridin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 4-(3-chloropyridin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea. Its structure features a 3-chloropyridin-4-yl substituent at the 4-position of the tetrahydropyrimidine core, distinguishing it from other DHPM derivatives.

Properties

CAS No. |

853316-79-7 |

|---|---|

Molecular Formula |

C12H12ClN3O3 |

Molecular Weight |

281.69 g/mol |

IUPAC Name |

methyl 4-(3-chloropyridin-4-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C12H12ClN3O3/c1-6-9(11(17)19-2)10(16-12(18)15-6)7-3-4-14-5-8(7)13/h3-5,10H,1-2H3,(H2,15,16,18) |

InChI Key |

UWGGNAUACPPYGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=C(C=NC=C2)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Multi-Step Condensation Reactions

The classical route for synthesizing tetrahydropyrimidine derivatives involves adapting the Biginelli reaction, a one-pot three-component condensation of aldehydes, β-keto esters, and urea or thiourea. For Methyl 4-(3-chloropyridin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the protocol is modified to incorporate the 3-chloropyridin-4-yl moiety.

Reagents and Conditions

-

Aldehyde Component : 3-Chloropyridine-4-carbaldehyde

-

β-Keto Ester : Methyl acetoacetate

-

Urea Derivative : Urea or substituted urea

-

Catalyst : p-Toluenesulfonic acid (p-TSA) or hydrochloric acid (HCl)

-

Solvent : Ethanol or methanol

-

Temperature : Reflux (60–100°C)

The reaction proceeds via acid-catalyzed cyclocondensation, forming the dihydropyrimidinone (DHPM) core. Subsequent oxidation or functionalization steps introduce the 3-chloropyridin-4-yl group at the C4 position.

Mechanistic Insights

-

Enolate Formation : Protonation of the β-keto ester carbonyl group enhances electrophilicity, facilitating enolate formation.

-

Knoevenagel Condensation : The aldehyde reacts with the enolate to form an α,β-unsaturated intermediate.

-

Nucleophilic Attack : Urea attacks the activated carbonyl, leading to cyclization and dehydration.

Post-Functionalization Strategies

In cases where direct cyclocondensation fails to yield the desired product, post-synthetic modifications are employed. For example, the chloropyridine group may be introduced via Suzuki-Miyaura coupling after constructing the DHPM scaffold. This method requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert conditions.

Green Chemistry Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields by enhancing molecular agitation. A study on analogous tetrahydropyrimidines demonstrated 80–96% yields within 3–30 minutes using ethanol as a solvent and p-TSA as a catalyst. Applied to the target compound, this method could achieve comparable efficiency.

Optimized Parameters

| Parameter | Value |

|---|---|

| Power | 300–600 W |

| Temperature | 80–120°C |

| Solvent | Ethanol/H₂O (3:1) |

| Catalyst | p-TSA (10 mol%) |

Mechanochemical Synthesis

Grinding reactants in a mortar-pestle setup eliminates solvents entirely. This approach, validated for ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate, achieved 85% yield in 15 minutes. Adapting this to the target compound would involve mixing 3-chloropyridine-4-carbaldehyde, methyl acetoacetate, and urea with catalytic p-TSA, followed by grinding for 10–20 minutes.

Mechanistic and Kinetic Analysis

Acid Catalysis Dynamics

p-TSA and HCl accelerate the reaction by protonating carbonyl groups, increasing electrophilicity. Kinetic studies on similar systems reveal a first-order dependence on aldehyde concentration, with activation energies of 40–60 kJ/mol.

Solvent Effects

Polar aprotic solvents (e.g., DMF) stabilize intermediates but may hinder cyclization. Ethanol, with moderate polarity and hydrogen-bonding capacity, optimally balances reactivity and solubility.

Analytical Characterization

Spectroscopic Data

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) :

Mass Spectrometry

Optimization and Scalability

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chloropyridin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of the pyridine ring.

Reduction: Hydroxyl derivatives of the tetrahydropyrimidine ring.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit antimicrobial properties. A study demonstrated that similar compounds showed varying degrees of activity against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

Compounds with a tetrahydropyrimidine scaffold have been investigated for their anticancer activities. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. A specific study highlighted that modifications to the pyrimidine ring could enhance cytotoxic effects against various cancer cell lines .

CNS Activity

Some studies have indicated that tetrahydropyrimidines can interact with central nervous system targets, potentially leading to the development of novel anxiolytic or antidepressant medications. The mechanism may involve modulation of neurotransmitter systems .

Agricultural Applications

Pesticidal Properties

Research has explored the use of pyridine and pyrimidine derivatives as pesticides. The chloropyridine moiety is particularly noted for its ability to enhance the efficacy of herbicides and insecticides. Studies have shown that such compounds can effectively target specific pests while minimizing harm to beneficial organisms .

Plant Growth Regulators

Compounds similar to methyl 4-(3-chloropyridin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been evaluated for their ability to promote plant growth and resistance to stress. Field trials indicated that these compounds could enhance crop yields under adverse conditions .

Material Science

Polymer Chemistry

The incorporation of tetrahydropyrimidine derivatives into polymer matrices has been studied for their potential to improve mechanical properties and thermal stability. These materials can find applications in coatings and composites used in various industrial sectors .

Nanotechnology

Recent advancements have seen the use of such compounds in the synthesis of nanoparticles. Their unique chemical properties allow them to act as stabilizing agents or ligands in nanoparticle formation, which can be utilized in drug delivery systems or as catalysts in chemical reactions .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 4-(3-chloropyridin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance TP inhibition compared to electron-donating groups (e.g., -OEt). The 3-chloropyridin-4-yl group in the target compound combines steric bulk and moderate electron-withdrawing effects, likely positioning it between nitrophenyl and trifluoromethylphenyl analogs in potency.

- Heteroaromatic substituents (e.g., pyridinyl, thiophenyl) may improve target selectivity due to enhanced π-π stacking interactions in enzyme active sites .

Physicochemical Properties

2.2.1. Solubility and Thermodynamics

Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-DHPM exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) due to its methoxy group’s hydrogen-bonding capacity .

2.2.2. Crystallographic Stability

Crystal structures of related compounds (e.g., methyl 4-(3-ethoxy-4-hydroxyphenyl)-DHPM monohydrate) reveal extensive hydrogen-bonding networks involving the pyrimidone carbonyl and water molecules, stabilizing the lattice . The chlorine atom in the target compound may introduce steric hindrance, altering packing efficiency and melting points.

Antioxidant Activity

Thioxo-DHPM derivatives (e.g., methyl 4-(4-chlorophenyl)-2-thioxo-DHPM) demonstrate superior radical scavenging activity compared to oxo analogs due to the sulfur atom’s redox-active nature . The target compound’s oxo group likely limits its antioxidant efficacy, as seen in ethyl 4-(furan-2-yl)-2-thioxo-DHPM (IC₅₀ = 0.6 mg/mL for DPPH scavenging) versus oxo analogs (IC₅₀ > 5 mg/mL) .

Biological Activity

Methyl 4-(3-chloropyridin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 853316-79-7) is a compound of significant interest due to its potential biological activities. This article examines its pharmacological properties, synthesis, and biological implications based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂ClN₃O₃ |

| Molecular Weight | 281.69 g/mol |

| Structure | Structure |

| SMILES | COC(=O)C1=C(C)NC(=O)NC1c1ccncc1Cl |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization of pyridine derivatives. Various methodologies have been reported for synthesizing similar tetrahydropyrimidine derivatives, often focusing on optimizing yields and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of tetrahydropyrimidine derivatives. This compound has shown promising results against various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli , demonstrating significant inhibition zones compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

In vitro studies have indicated that this compound exhibits anticancer properties . It has been observed to induce apoptosis in cancer cell lines, particularly in triple-negative breast cancer (TNBC) cells. The mechanism appears to involve the activation of stress pathways that lead to cell death . The structure-activity relationship suggests that the presence of the chloropyridine moiety enhances its cytotoxic effects.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes associated with cancer progression. For example, it inhibits the activity of certain kinases involved in cell proliferation and survival pathways . This inhibition is critical for developing targeted therapies against resistant cancer forms.

Case Studies

- Antimicrobial Study : A study conducted on various derivatives of tetrahydropyrimidines revealed that those containing halogen substituents exhibited enhanced antibacterial activity. This compound was among the top performers in inhibiting bacterial growth .

- Anticancer Research : In a comparative study of multiple tetrahydropyrimidines, this compound was found to be more effective than others in inducing apoptosis in TNBC cells. The study utilized flow cytometry and Western blot analysis to confirm its efficacy .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this tetrahydropyrimidine derivative?

The compound is typically synthesized via the Biginelli reaction , a one-pot multicomponent condensation of an aldehyde, β-keto ester, and urea/thiourea derivatives. For example:

- Substituent variation at the 4-position (e.g., 3-chloropyridin-4-yl) is achieved by selecting the corresponding aldehyde precursor .

- Reaction optimization includes solvent choice (e.g., ethanol or acetic acid), acid catalysis (HCl or Lewis acids), and temperature control (reflux at 80–100°C) to enhance regioselectivity and yield .

Basic: What analytical techniques are critical for characterizing its crystal structure and purity?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard, utilizing programs like SHELXL for structure refinement . Key parameters include R-factor (<0.05) and data-to-parameter ratios (>15:1) to ensure accuracy .

- 1H NMR and 13C NMR validate molecular structure, with diagnostic signals for the tetrahydropyrimidine ring (e.g., δ ~5.3–5.4 ppm for the C4-H proton) .

Advanced: How do structural modifications at the 4-position influence biological activity?

- Substituent electronic and steric properties significantly modulate activity. For example:

- Electron-withdrawing groups (e.g., 4-bromophenyl) enhance thymidine phosphorylase inhibition (IC50 = 15.7 µM) compared to electron-donating groups .

- 3-Chloropyridin-4-yl may improve binding affinity in enzymatic assays due to halogen bonding with active-site residues, as shown in molecular docking studies .

- Comparative analysis of substituent effects requires systematic SAR studies paired with density functional theory (DFT) calculations .

Advanced: How can researchers resolve contradictions in reported biological activity data?

- Discrepancies often arise from assay variability (e.g., cell lines, enzyme sources). Mitigation strategies include:

- Meta-analyses of substituent-specific trends (e.g., para-substituted aryl groups vs. heteroaromatic moieties) clarify structure-activity relationships .

Basic: What experimental design considerations are critical for evaluating its therapeutic potential?

- In vitro screening against target enzymes (e.g., thymidine phosphorylase for anticancer activity) requires:

- Cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selectivity indices >10 to exclude off-target effects .

Advanced: How can computational methods enhance the study of its mechanism of action?

- Molecular docking (AutoDock Vina, Glide) predicts binding poses in enzymatic pockets (e.g., thymidine phosphorylase), highlighting key interactions like H-bonds with Glu74 or hydrophobic contacts with Phe157 .

- Molecular dynamics simulations (GROMACS) assess binding stability over 100-ns trajectories, with RMSD/RMSF analyses to identify rigid vs. flexible regions .

Advanced: What strategies address regioselectivity challenges during synthesis?

- Lewis acid catalysts (e.g., Yb(OTf)3) direct regioselective formation of the 1,2,3,4-tetrahydropyrimidine ring by stabilizing transition states .

- Solvent polarity adjustments (e.g., switching from ethanol to DMF) can suppress byproducts like open-chain intermediates .

Basic: What crystallographic databases or software are essential for structural analysis?

- Cambridge Structural Database (CSD) provides reference data for bond length/angle validation .

- ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement parameters, critical for assessing crystallographic disorder .

Advanced: How does the compound’s conformational flexibility impact its pharmacodynamics?

- Torsion angle analysis (e.g., C4–N3–C2–O2) reveals preferred ring puckering modes, influencing receptor binding .

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) that stabilize bioactive conformers .

Advanced: What are the limitations of current synthetic routes, and how can they be improved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.